molecular formula C15H20O3 B1223107 4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane CAS No. 70637-05-7

4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane

Cat. No. B1223107
CAS RN: 70637-05-7
M. Wt: 248.32 g/mol
InChI Key: YXVNWLKUIGTVIH-UHFFFAOYSA-N
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Description

“4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane” is a heterocyclic organic compound . It has the molecular formula C15H20O3 .


Molecular Structure Analysis

The molecular structure of “4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane” consists of a bicyclic system with three oxygen atoms and a phenyl group attached to a tertiary butyl group . The molecular weight is 248.318 Da .

Scientific Research Applications

Polymer Synthesis and Expansion

4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane and its derivatives have been used in the synthesis of monomers that expand during polymerization. This property is significant in creating materials with specific volume requirements. For example, 1-Phenyl-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane could expand 0.2% during polymerization at temperatures slightly above the melting point (Saigo et al., 1983).

Structural and Biodegradability Analysis

The structure-biodegradability relationships of various 4-alkyl and 4-aryl-1-(p-substituted-phenyl)-2,6,7-trioxabicyclo[2.2.2]octanes have been investigated. These compounds, including the 4-t-Butyl variant, are influential in studies related to insecticides and GABA A receptor antagonists. Their biodegradability, especially in liver microsomal systems, has been a focus of such research (Cole et al., 1991).

Radiochemistry and Receptor Research

In radiochemistry, 4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane derivatives have been used in synthesizing radioligands for GABA-gated chloride channels. These compounds are essential in studying the metabolic activation of selective proinsecticides (Palmer & Casida, 1991).

Toxicity and Hazard Studies

The toxicity and hazard potential of various 2,6,7-trioxabicyclo[2.2.2]octanes, including those with 4-t-butyl substituents, have been extensively studied. These compounds act on the central nervous system and are significant in understanding the toxicological impacts of certain chemicals used in coordination chemistry and organic synthesis (Casida et al., 1976).

properties

IUPAC Name

4-tert-butyl-1-phenyl-2,6,7-trioxabicyclo[2.2.2]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-13(2,3)14-9-16-15(17-10-14,18-11-14)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVNWLKUIGTVIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C12COC(OC1)(OC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80220921
Record name 4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80220921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane

CAS RN

70637-05-7
Record name 4-(1,1-Dimethylethyl)-1-phenyl-2,6,7-trioxabicyclo[2.2.2]octane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70637-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070637057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80220921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane
Reactant of Route 2
4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane
Reactant of Route 3
4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane
Reactant of Route 4
4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane
Reactant of Route 5
4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane
Reactant of Route 6
4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane

Citations

For This Compound
2
Citations
M Eto - Rational Approaches to Structure, Activity, and …, 1992 - books.google.com
A new agrochemical will be developed through first finding a lead compound, which has a desired biological activity, and then optimizing the structure by chemical modifications to have …
Number of citations: 5 books.google.com
Y Ozoe, M Akamatsu, T Higata, I Ikeda… - Bioorganic & medicinal …, 1998 - Elsevier
Twenty-eight picrotoxane terpenoids, including picrodendrins isolated from the Euphorbiaceae plant, Picrodendron baccatum (L.) Krug and Urban, have been evaluated for their ability …
Number of citations: 61 www.sciencedirect.com

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